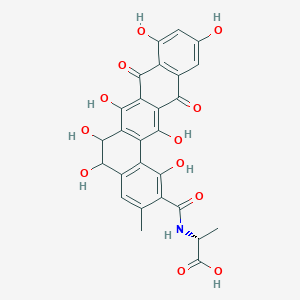
Pradimicin P
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pradimicin P is a natural product found in Actinomadura hibisca and Actinomadura verrucosospora with data available.
Aplicaciones Científicas De Investigación
Antifungal Properties
Pradimicin P exhibits potent antifungal activity against various fungal pathogens. It operates by binding to the mannose residues on fungal cell surfaces, disrupting cell integrity and leading to cell death.
- Case Study: BMS 181184
A derivative of this compound, BMS 181184, demonstrated efficacy in treating invasive pulmonary aspergillosis in neutropenic rabbits. In this study, BMS 181184 was as effective as amphotericin B at higher doses, significantly reducing fungal burden and improving survival rates without notable toxicity .
Antiviral Activity
This compound has also shown antiviral properties against several viruses, including HIV and Hepatitis C Virus (HCV). Its mechanism involves binding to viral glycoproteins, inhibiting their function and preventing viral replication.
- In vitro Studies
Research indicates that pradimicin derivatives can effectively inhibit viral replication at low micromolar concentrations, showcasing their potential as antiviral agents .
Trypanocidal Activity
One of the most promising applications of this compound is its use in treating human African trypanosomiasis (HAT), commonly known as sleeping sickness. This compound and its derivatives have been shown to exhibit significant trypanocidal activity.
-
Mechanism of Action
Pradimicins bind specifically to the variant surface glycoproteins (VSGs) of Trypanosoma brucei, leading to defects in endocytosis and cytokinesis, ultimately causing parasite lysis . -
Case Study: Murine Models
In murine models, treatment with pradimicin S (a derivative) at a dosage of 50 mg/kg resulted in complete parasitological cure for both T. brucei brucei and T. brucei rhodesiense infections . This highlights the compound's potential as an effective therapeutic agent against HAT.
Chemical Modifications and Derivatives
The chemical structure of this compound allows for modifications that can enhance its efficacy and broaden its spectrum of activity:
- BMY28864 : A modified form that retains high trypanocidal activity while also exhibiting antifungal properties.
- PRM-FS and PRM-FA-1 : Other derivatives have been studied for their enhanced pharmacological profiles against various pathogens .
Summary of Findings
Propiedades
Número CAS |
132971-65-4 |
|---|---|
Fórmula molecular |
C27H21NO12 |
Peso molecular |
551.5 g/mol |
Nombre IUPAC |
(2R)-2-[(1,5,6,7,9,11,14-heptahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C27H21NO12/c1-6-3-9-14(21(33)12(6)26(38)28-7(2)27(39)40)15-16(25(37)20(9)32)24(36)18-17(23(15)35)19(31)10-4-8(29)5-11(30)13(10)22(18)34/h3-5,7,20,25,29-30,32-33,35-37H,1-2H3,(H,28,38)(H,39,40)/t7-,20?,25?/m1/s1 |
Clave InChI |
ZYIREGFVRPWOMN-OQBCBSLASA-N |
SMILES |
CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)NC(C)C(=O)O)O |
SMILES isomérico |
CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)N[C@H](C)C(=O)O)O |
SMILES canónico |
CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)NC(C)C(=O)O)O |
Sinónimos |
Pradimicin P |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















